molecular formula C19H23FN2O3S B245647 1-(4-ETHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE

1-(4-ETHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE

Cat. No.: B245647
M. Wt: 378.5 g/mol
InChI Key: HABPVNJLPUVTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ETHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE typically involves the reaction of 4-ethylphenylpiperazine with 5-fluoro-2-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may modulate specific signaling pathways or inhibit the activity of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine
  • 1-(4-Ethylphenyl)-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine
  • 1-(4-Ethylphenyl)-4-[(5-fluoro-2-ethoxyphenyl)sulfonyl]piperazine

Uniqueness

1-(4-ETHYLPHENYL)-4-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl group, fluoro group, and methoxy group can affect the compound’s pharmacokinetic properties and its interaction with biological targets.

Properties

Molecular Formula

C19H23FN2O3S

Molecular Weight

378.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23FN2O3S/c1-3-15-4-7-17(8-5-15)21-10-12-22(13-11-21)26(23,24)19-14-16(20)6-9-18(19)25-2/h4-9,14H,3,10-13H2,1-2H3

InChI Key

HABPVNJLPUVTDQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC

Origin of Product

United States

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